[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid
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Overview
Description
2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid is a complex organic compound that features a pyridine ring substituted with a bromine atom, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
The synthesis of 2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid typically involves multiple steps. One common synthetic route starts with the bromination of a pyridine derivative, followed by esterification and subsequent functional group transformations. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the bromination and esterification steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with different substituents. For example:
3-bromo-5-methoxycarbonylpyridine: Similar structure but lacks the acetic acid moiety.
2-oxo-1,2-dihydropyridine derivatives: Varying substituents on the pyridine ring. The uniqueness of 2-[3-bromo-5-(methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrNO5 |
---|---|
Molecular Weight |
290.07 g/mol |
IUPAC Name |
2-(3-bromo-5-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8BrNO5/c1-16-9(15)5-2-6(10)8(14)11(3-5)4-7(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
FPDVFVJHRSULLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Br)CC(=O)O |
Origin of Product |
United States |
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